molecular formula C14H20N2O3 B1613438 Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate CAS No. 14000-67-0

Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate

Cat. No.: B1613438
CAS No.: 14000-67-0
M. Wt: 264.32 g/mol
InChI Key: WITCLTOOIPMTGJ-UHFFFAOYSA-N
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Description

Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a carboxylate group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The safety information for Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate indicates that it may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate and its derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate and 2-chloroethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The process may involve the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzyl group can be reduced to form a methyl group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: Benzyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate is unique due to the presence of both the benzyl and hydroxyethyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-11-10-15-6-8-16(9-7-15)14(18)19-12-13-4-2-1-3-5-13/h1-5,17H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITCLTOOIPMTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625411
Record name Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14000-67-0
Record name 1-(Benzyloxycarbonyl)-4-(2-hydroxyethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14000-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mechanically-stirred solution of 1-(2-hydroxyethyl)piperazine (10.0 g, 9.4 mL, 0.07 mol) in 30 mL of deionized water is cooled to 0 C. Then portions of 4N sodium hydroxide (total 28 mL) and portions of benzyl chloroformate (18.8 g, 15.7 mL, 0.11 mol) are added over 15 minute periods, keeping the temperature at 0 C. to 5 C. At the end of the additions, 4N sodium hydroxide solution is added to bring the pH of the reaction mixture to 10. After 1 hour dichloromethane (200 mL) is added and the layers are separated. The organic solution is dried over anhydrous sodium sulfate and evaporated under reduced pressure to give 1-(2-hydroxyethyl)-4-carbobenzyloxypiperazine.
Quantity
9.4 mL
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30 mL
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28 mL
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15.7 mL
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0 (± 1) mol
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200 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 250 mL round bottomed flask was charged with N-(2-hydroxyethyl)piperazine (3.00 g, 24.4 mmol) followed by anhydrous THF (150 mL) and triethylamine (3.40 mL, 24.4 mmol). The resulting solution was cooled to 0° C. and a solution of benzyl chloroformate (3.10 mL, 21.8 mmol) in anhydrous THF (10 mL) was slowly added via syringe resulting in the formation of a cloudy white suspension. This suspension was stirred at 0° C. for 30 minutes, then allowed to warm to room temperature with stirring over 3 h. The reaction mixture was then concentrated under reduced pressure. Purification of the residue by silica gel chromatography, eluting with 5% MeOH in CH2Cl2, afforded 5.76 g (100%) of Preparation 2 as a colorless oil. Rf=0.60 (SiO2, 5% MeOH in CH2Cl2). 1H NMR (500 MHz, CDCl3): δ=7.34 (m, 5H), 5.13 (s, 2H), 3.62 (t, J=5.2 Hz, 2H), 3.52 (t, J=5.2 Hz, 4H), 2.64 (br s, 1H), 2.55 (t, J=5.2 Hz, 2H) and 2.47 (br s, 4H). m/z=265 [M+H]+.
Quantity
3 g
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reactant
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3.4 mL
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reactant
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3.1 mL
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reactant
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10 mL
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2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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